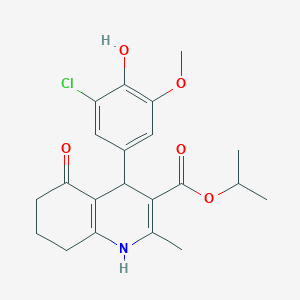![molecular formula C17H27NO6 B5235745 N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5235745.png)
N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, also known as A-967079, is a selective transient receptor potential V1 (TRPV1) antagonist. TRPV1 is a member of the transient receptor potential (TRP) family of ion channels that are involved in various physiological and pathological processes such as pain sensation, inflammation, and cancer. The TRPV1 channel is activated by various stimuli such as heat, capsaicin, and acid, and its overactivation has been implicated in various pain-related disorders. A-967079 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of pain.
作用機序
N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate acts as a selective antagonist of the TRPV1 channel, which is involved in pain sensation. By blocking the TRPV1 channel, N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate reduces the transmission of pain signals from the peripheral nerves to the central nervous system. N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has also been shown to have anti-inflammatory and anti-cancer effects, which may be attributed to its ability to inhibit the activation of the TRPV1 channel.
Biochemical and Physiological Effects:
N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has been shown to have a good safety profile in preclinical studies. It does not have any significant effects on the cardiovascular, respiratory, or gastrointestinal systems. N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has also been shown to have a low potential for abuse and addiction.
実験室実験の利点と制限
N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has several advantages for use in lab experiments. It is highly selective for the TRPV1 channel and does not interact with other ion channels. It has also been shown to be effective in reducing pain in various animal models of inflammatory and neuropathic pain. However, N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several potential future directions for the research on N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate. One potential direction is the development of more potent and selective TRPV1 antagonists. Another potential direction is the investigation of the anti-inflammatory and anti-cancer properties of N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate. Further research is also needed to determine the optimal dosing and administration of N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate for the treatment of pain-related disorders. Overall, N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent for the treatment of pain.
合成法
The synthesis of N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate involves a series of chemical reactions starting from 4-ethylphenol. The first step involves the conversion of 4-ethylphenol to 4-ethylphenyl ether, which is then reacted with ethylene oxide to give 2-(4-ethylphenoxy)ethanol. The next step involves the conversion of 2-(4-ethylphenoxy)ethanol to N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine, which is then reacted with oxalic acid to give the oxalate salt of N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate.
科学的研究の応用
N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has been extensively studied in preclinical models for its potential therapeutic applications in various pain-related disorders. It has been shown to be effective in reducing pain in various animal models of inflammatory and neuropathic pain. N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has also been shown to be effective in reducing cancer-related pain in preclinical models. In addition to its potential analgesic effects, N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has also been shown to have anti-inflammatory and anti-cancer properties.
特性
IUPAC Name |
N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.C2H2O4/c1-4-14-5-7-15(8-6-14)18-12-11-17-10-9-16-13(2)3;3-1(4)2(5)6/h5-8,13,16H,4,9-12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJDYGDPUMUJQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCCNC(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]acetamide](/img/structure/B5235668.png)
![(4-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5235695.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235698.png)
![2-chloro-N-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidenebenzamide](/img/structure/B5235702.png)
![6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole](/img/structure/B5235705.png)

![N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-3-nitrobenzamide](/img/structure/B5235723.png)
![N-(4-chlorobenzyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5235730.png)

![4-[2-(allyloxy)benzylidene]-3-(4-chlorophenyl)-5(4H)-isoxazolone](/img/structure/B5235737.png)
![2-chloro-5-{5-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5235750.png)
![diethyl 2-[2,2-dimethyl-1-(2-naphthoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5235756.png)
![(2-methoxyethyl){[3'-(1H-pyrazol-3-yl)-4-biphenylyl]methyl}amine trifluoroacetate](/img/structure/B5235770.png)
